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A Comparative Analysis Against the Standard of Care

For researchers, scientists, and drug development professionals invested in rare genetic

mineralization disorders, this guide provides a comprehensive comparison of the

investigational enzyme replacement therapy INZ-701 against the current standard of care for

Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) Deficiency and ATP-Binding

Cassette Subfamily C Member 6 (ABCC6) Deficiency. This document synthesizes available

preclinical and clinical data, details experimental methodologies, and visualizes the intricate

signaling pathways involved.

Executive Summary
ENPP1 and ABCC6 deficiencies are rare, life-threatening genetic disorders characterized by

abnormal tissue mineralization and intimal proliferation. Currently, there are no approved

targeted therapies, and the standard of care is supportive, focusing on managing symptoms

and complications. INZ-701, a recombinant human ENPP1-Fc fusion protein, is an

investigational enzyme replacement therapy designed to address the root cause of these

diseases by restoring deficient enzyme activity and normalizing plasma pyrophosphate (PPi)

and adenosine levels. Clinical trial data to date suggests that INZ-701 is a promising

therapeutic candidate, demonstrating a favorable safety profile and showing potential in

improving key disease markers.

Current Standard of Care: A Supportive Approach

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b1672008?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672008?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


For both ENPP1 and ABCC6 deficiencies, the current standard of care is not curative but aims

to alleviate symptoms and manage the progression of the diseases.

ENPP1 Deficiency:

Supportive Care: Management of cardiovascular symptoms such as heart disease and

hypertension is crucial.[1]

Bisphosphonates: These may be used to reduce calcification, though their efficacy is not

well-established.[1]

Phosphate and Calcitriol: For patients who develop rickets, a combination of oral phosphate

and calcitriol is often prescribed. However, this regimen presents a high treatment burden,

requiring multiple daily doses, and can lead to side effects like nephrocalcinosis (calcification

of the kidneys).[1]

ABCC6 Deficiency:

No Approved Therapies: There are currently no approved treatments specifically for ABCC6

deficiency. Management is focused on addressing the clinical manifestations of the disease,

such as cardiovascular and ophthalmologic complications.

INZ-701: A Targeted Therapeutic Strategy
INZ-701 is a rationally designed enzyme replacement therapy that directly addresses the

underlying enzymatic deficiency in these disorders.

Mechanism of Action:

INZ-701 is a soluble, recombinant form of the human ENPP1 enzyme fused to an Fc domain to

extend its half-life. By replacing the deficient or absent ENPP1 enzyme, INZ-701 is designed to

increase the levels of extracellular PPi and adenosine. PPi is a critical inhibitor of pathological

calcification, while adenosine plays a role in regulating tissue responses to injury and

inflammation.
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Performance Benchmarking: INZ-701 vs. Standard
of Care
The following tables summarize the available quantitative data from clinical trials of INZ-701,

providing a preliminary comparison with the outcomes of the current standard of care.

Table 1: INZ-701 Performance in ENPP1 Deficiency
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Performance Metric
INZ-701 Clinical Trial
Results

Standard of Care
(Supportive)

Survival in Infants

80% of infants treated with

INZ-701 survived beyond their

first year.[2]

Historical survival rate is

approximately 50%.[2]

Plasma Pyrophosphate (PPi)

Levels

Rapid, significant, and

sustained increases in PPi

levels observed in adults.[3]

Mean PPi across dose cohorts

(0.2, 0.6, and 1.8 mg/kg) from

day 32 to week 48 were

1299±131 nM, 1356±136 nM,

and 1282±81 nM, respectively,

from a baseline of 426±407

nM.[3]

PPi levels remain low.

Bone Metabolism Markers

Significant reduction in

fibroblast growth factor-23

(FGF-23) and an increase in

bone-specific alkaline

phosphatase (BSAP), with a

decrease in c-telopeptide

(CTX), suggesting improved

bone mineralization.[4]

Continued abnormal bone

metabolism.

Arterial Calcification

Reductions or stabilization of

arterial calcifications observed

in all surviving infant patients,

with complete resolution in

some cases and no evidence

of progression.[2]

Progressive arterial

calcification.

Safety and Tolerability

Generally well-tolerated with

no drug-related serious or

severe adverse events

reported in the Phase 1/2

study in adults.[3]

Side effects associated with

supportive treatments (e.g.,

nephrocalcinosis from

phosphate and calcitriol).[1]
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Table 2: INZ-701 Performance in ABCC6 Deficiency
Performance Metric

INZ-701 Clinical Trial
Results

Standard of Care
(Supportive)

Vascular Health

Stabilization and reduction of

carotid intima-media thickness

(cIMT), a marker for

cardiovascular disease and

stroke risk.[4]

Progressive vascular

pathology.

Retinal Health

Increase in choroidal

thickness, associated with

retinal health, was noted

across all dose cohorts.[4]

Progressive retinal

deterioration.

Visual Function

Preservation and improvement

in visual function over 48

weeks for patients with initial

scores below normal, as

measured by the Global Visual

Function Questionnaire (VFQ-

25).[4]

Progressive loss of visual

function.

Plasma Pyrophosphate (PPi)

Levels

Treatment led to plasma PPi

levels returning to normal at all

dose levels in GACI patients

and in the highest dosing level

in PXE patients.[5]

PPi levels remain low.

Safety and Tolerability

Favorable safety profile with no

serious adverse events

reported in the Phase 1/2 trial.

[4]

N/A (No specific approved

therapy)

Experimental Protocols
The clinical evaluation of INZ-701 has been conducted through a series of Phase 1/2 and

ongoing Phase 3 clinical trials. The general methodologies are described below.
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INZ-701 Clinical Trial in ENPP1 Deficiency (Adults -
NCT04686175)

Study Design: A Phase 1/2, multicenter, open-label, multiple ascending dose study followed

by a long-term open-label extension period.[6]

Participants: Adults (18 to <65 years of age) with a confirmed genetic diagnosis of ENPP1

Deficiency and biochemical evidence of hypopyrophosphatemia (PPi <1300 nM).[6]

Intervention: INZ-701 administered via subcutaneous injection at doses of 0.2 mg/kg, 0.6

mg/kg, and 1.8 mg/kg.[3]

Primary Outcome Measures: To assess the safety, tolerability, pharmacokinetics (PK), and

pharmacodynamics (PD) of multiple ascending doses of INZ-701.[6]

Exploratory Endpoints: Evaluations of skeletal assessment (X-ray and DEXA), arterial and

organ calcification (CT scans, echocardiogram, and renal ultrasound), cardiovascular

function, and patient-reported outcomes.[6]

INZ-701 Clinical Trial in ABCC6 Deficiency (Adults -
NCT05030831)

Study Design: A Phase 1/2, open-label, multiple ascending dose study to evaluate the safety,

tolerability, pharmacokinetics, and pharmacodynamics of INZ-701 followed by an open-label

long-term extension period.[7]

Participants: Adults (18 to <70 years old) with a diagnosis of ABCC6 Deficiency supported by

prior genetic identification of biallelic ABCC6 mutations.[8]

Intervention: INZ-701 administered via subcutaneous injection at increasing doses.[8]

Participants were assigned to three dose cohorts: 0.2 mg/kg, 0.6 mg/kg, and 1.8 mg/kg.[9]

Primary Outcome Measures: To understand the safety of the medication, how it is processed

by the body, and changes in PPi and other markers.[8]

Extension Period Endpoints: Evaluation of skeletal, vascular, and physical function, as well

as patient-reported outcomes.[8]
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Signaling Pathways and Mechanism of Action
To understand the therapeutic rationale for INZ-701, it is essential to visualize the underlying

signaling pathways affected by ENPP1 and ABCC6 deficiencies.

ENPP1 Deficiency and the Role of INZ-701
ENPP1 plays a crucial role in hydrolyzing extracellular ATP to produce AMP and PPi. PPi is a

potent inhibitor of hydroxyapatite crystal formation and deposition, thus preventing soft tissue

calcification. In ENPP1 deficiency, low levels of PPi lead to pathological calcification. INZ-701,

as an enzyme replacement, restores the production of PPi.

Furthermore, ENPP1 is a negative regulator of the cGAMP-STING (stimulator of interferon

genes) pathway.[10][11] ENPP1 degrades extracellular cyclic GMP-AMP (cGAMP), a second

messenger that activates the STING pathway, leading to an innate immune response.[12]

While the direct relevance to the mineralization phenotype is still under investigation, it

highlights the multifaceted role of ENPP1.
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Caption: ENPP1's dual role in mineralization and immune signaling.

ABCC6 Deficiency and Downstream Effects
The ABCC6 protein, primarily expressed in the liver and kidneys, is an ATP-dependent

transporter.[13][14] While its exact substrate is still under investigation, its deficiency leads to

reduced circulating levels of PPi, resulting in ectopic calcification similar to ENPP1 deficiency.

[15] One of the downstream consequences of ABCC6 deficiency is the activation of the Bone

Morphogenetic Protein (BMP) signaling pathway, which is pro-mineralizing.[16][17] This

activation is thought to contribute to the osteochondrogenic changes seen in affected tissues.
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Caption: ABCC6 deficiency leads to reduced PPi and pro-mineralizing BMP signaling.

Conclusion
INZ-701 represents a significant advancement in the potential treatment of ENPP1 and ABCC6

deficiencies. By targeting the fundamental enzymatic defect, it offers a promising alternative to

the current supportive standard of care. The preliminary clinical data on survival, biochemical

markers, and clinical outcomes are encouraging. Further data from ongoing and planned

pivotal trials will be critical in fully elucidating the efficacy and safety profile of INZ-701 and its

potential to become the new standard of care for these devastating rare diseases.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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